molecular formula C7H9NS B13601213 3-(Thiophen-2-yl)azetidine

3-(Thiophen-2-yl)azetidine

Cat. No.: B13601213
M. Wt: 139.22 g/mol
InChI Key: KQTVHQGBGXTXDY-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)azetidine is a heterocyclic compound that features a four-membered azetidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups such as alkyl, allyl, vinyl, and benzyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)azetidine

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-thiophen-2-ylazetidine

InChI

InChI=1S/C7H9NS/c1-2-7(9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2

InChI Key

KQTVHQGBGXTXDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CS2

Origin of Product

United States

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